molecular formula C9H16 B1217954 Allylcyclohexane CAS No. 2114-42-3

Allylcyclohexane

Cat. No. B1217954
CAS RN: 2114-42-3
M. Wt: 124.22 g/mol
InChI Key: KVOZXXSUSRZIKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of allylcyclohexane and its derivatives has been approached through various methods. For example, the preparation of 3-allylcyclohexanone and the corresponding cis- and trans-3-allylcyclohexanols from bicyclo[3,3,1]nonane-1,3-diols illustrates a route to these compounds (Macrosson et al., 1968). Additionally, the synthesis of (1-Allylcyclohexa-2,5-dienyl)arenes has been achieved starting from cyclohexane-1,3-dione, showcasing the utility of these compounds as building blocks for natural product synthesis (Rousseau et al., 2010).

Molecular Structure Analysis

The structural analysis of allylcyclohexane compounds often involves spectroscopic techniques, including NMR, FT-IR, and mass spectroscopy, to characterize and confirm their structures. For instance, iodo- and bromo-enolcyclization of 2-(2-propenyl)cyclohexanediones has provided insights into the molecular structure of resulting products, highlighting the diversity of allylcyclohexane derivatives (Mphahlele & Moekwa, 2005).

Chemical Reactions and Properties

Allylcyclohexane undergoes various chemical reactions, illustrating its reactivity and functional versatility. For instance, polymerization reactions have been explored, where 2-allyl-1-methylenecyclohexane undergoes polymerization to produce poly[1,8-methylene[4.3.0] bicyclononane], demonstrating the compound's capability for forming complex polymeric structures (Butler & Miles, 1966). Additionally, its involvement in cycloaddition reactions and cyclopropanation showcases the diverse reactivity of allylcyclohexane derivatives (Matsuo et al., 2009).

Physical Properties Analysis

The physical properties of allylcyclohexane and its derivatives, such as solubility, melting point, and boiling point, are crucial for understanding their behavior in various solvents and conditions. While specific studies focused on these aspects were not directly found, general knowledge of organic chemistry suggests that these properties are influenced by the compound's molecular structure and functional groups.

Chemical Properties Analysis

The chemical properties of allylcyclohexane, including its reactivity with different reagents, ability to undergo various transformations, and participation in catalytic processes, highlight its significance in synthetic chemistry. For example, the catalytic allylic oxidation of cyclohexene with molecular oxygen indicates the potential of allylcyclohexane derivatives in oxidation reactions (Bystroem et al., 1990).

Scientific Research Applications

1. Organic Synthesis and Chemical Transformations

Allylcyclohexane (ACH) is a versatile compound in organic synthesis. A study by Mphahlele and Moekwa (2005) demonstrated the use of alpha-allylcyclohexane-1,3-diones in iodine-methanol promoted iodocyclization and oxidative aromatization, producing various substituted 2-iodomethyltetrahydrobenzofuran-4-ones and 2-iodomethyl-4-methoxydihydrobenzofuran derivatives. This process is significant for creating complex organic structures used in pharmaceuticals and other industries (M. Mphahlele & Thwanthwadi B. Moekwa, 2005).

2. Polymer Chemistry

Gao et al. (2019) explored the steric effects of α-diimine nickel catalysts on polymerizations of ACH, aiming to improve monomer conversion and control the polymerization process. This research contributes to the development of new polymeric materials with tailored properties for industrial applications (Jie Gao et al., 2019).

3. Catalysis and Selective Hydrogenation

In 2002, Boxwell et al. described the use of a ruthenium-based catalyst for the selective hydrogenation of aromatic rings, including the conversion of allylbenzene to ACH. This research has implications for selective hydrogenation processes in chemical industries (C. Boxwell et al., 2002).

4. Cyclopolymerization Studies

Heiningen and Butler (1974) conducted cyclopolymerization studies on ACH, contributing to a better understanding of the cyclopolymerization characteristics of similar compounds. This research aids in the development of new polymeric materials with specific properties (J. V. Heiningen & G. Butler, 1974).

Safety And Hazards

Allylcyclohexane is a flammable liquid and vapor. It may be fatal if swallowed and enters airways, and it causes serious eye damage . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. It should be kept away from heat, sparks, open flames, and hot surfaces .

Relevant Papers One relevant paper is "Regioselective living polymerization of allylcyclohexane and precise synthesis of hydrocarbon block copolymers with cyclic units" . This paper discusses the living isomerization polymerization of allycyclohexane (ACH) using α-diimine nickel catalysts with high regioselectivity .

properties

IUPAC Name

prop-2-enylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-2-6-9-7-4-3-5-8-9/h2,9H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOZXXSUSRZIKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175382
Record name Allylcyclohexane
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Molecular Weight

124.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Allylcyclohexane

CAS RN

2114-42-3
Record name Allylcyclohexane
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Record name Allylcyclohexane
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Record name Allylcyclohexane
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Record name Allylcyclohexane
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Record name Allylcyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
365
Citations
J Gao, Z Ying, L Zhong, H Liao, H Gao, W Qing - Polymer Chemistry, 2018 - pubs.rsc.org
Precise control over macromolecular structures is a central goal and remains a great challenge in synthetic polymer chemistry. We report herein the living isomerization polymerization …
Number of citations: 11 pubs.rsc.org
ALJ Beckwith, G Moad - Journal of the Chemical Society, Perkin …, 1975 - pubs.rsc.org
… Consequently, the relative yields of l-allyl-3-methylcyclopentane and allylcyclohexane formed under these conditions reflect the ratio of the rate constants (k,/k,) for 1,5- and 1,6-…
Number of citations: 36 pubs.rsc.org
W Wang, L Hou, T Zhang - ChemistrySelect, 2020 - Wiley Online Library
An integrated effect of the catalysts and the comonomers has been observed when the copolymerizations of ethylene with allylcyclopentane or allylcyclohexane are conducted by using …
GB Butler, ML Miles - Polymer Engineering & Science, 1966 - Wiley Online Library
2‐Ally‐1‐methylenecyclohexane is a compound which is functionally capable of undergoing polymerization by the alternating intra‐intermolecular propagation mechanism to produce …
N OGAWA, H TAGUCHI, T SATO - Chemical and pharmaceutical …, 1993 - jstage.jst.go.jp
The interaction of at-chloromaleic anhydride (ClMAn) and allylcyclohexane (ACH) was studied. These monomers were found to make a charge—transfer (CT) complex at a 1: 1 ratio. …
Number of citations: 1 www.jstage.jst.go.jp
LK Freidlin, NM Nazarova, MA Abduraimova - Bulletin of the Academy of …, 1968 - Springer
… On Ni-kieselguhr and Ni-sk, allylbenzene mad allylcyclohexane are saturated at the same rate. In the reactions of hydrogenation of allylbenzene and allylcyclohexane, the activity of Ni-…
Number of citations: 3 link.springer.com
CD Hurd, HT Bollman - Journal of the American Chemical Society, 1933 - ACS Publications
… indicated in the liquids from allylcyclohexane. Polymerization products were … liquids from allylcyclohexane gave volatile hydrocarbons (b. p. 70-145), then recovered allylcyclohexane (…
Number of citations: 34 pubs.acs.org
JE Toth, PL Fuchs - The Journal of Organic Chemistry, 1987 - ACS Publications
… Reaction of 2-allylcyclohexane-l,3-dione (6)3 with oxalyl chloride4 (to give 7) followed by … Thus, the overall yield of morphine 25 from 2-allylcyclohexane-1,3-dione 6 and isovanillin 4 …
Number of citations: 62 pubs.acs.org
LK Freidlin, NM Nazarova, MA Abduraimova - Bulletin of the Academy of …, 1967 - Springer
… skeletal Ni at almost the same rate as the double bond of allylcyclohexane (Fig. 2). The rates of … bond of propenylbenzene and the double bond of allylcyclohexane (see Figs. 1 and 2). …
Number of citations: 3 link.springer.com
GE Keck, JB Yates - Journal of the American Chemical Society, 1982 - ACS Publications
… not only by the examples above (note especially example 8 with five different functional groups) but also by the observation that conversion of cyclohexyl bromide to allylcyclohexane is …
Number of citations: 359 pubs.acs.org

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